molecular formula C14H25NO5 B1313126 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 401811-97-0

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1313126
M. Wt: 287.35 g/mol
InChI Key: YADZDGIBSUOHJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine .


Synthesis Analysis

This compound can be synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of this compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the molecule adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Scientific Research Applications

Synthesis and Structural Studies

  • Stereoselective Syntheses : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are closely related to the compound , have been utilized in stereoselective syntheses. These syntheses involve reactions with L-selectride to yield specific isomers, highlighting the compound's potential in creating stereospecific pharmaceuticals (Boev et al., 2015).
  • Molecular Structure Analysis : The study of similar derivatives, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, includes detailed characterization by various spectroscopic methods and X-ray diffraction analysis. This highlights the compound's use in structural biology and chemistry (Kulkarni et al., 2016).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Derivatives of tert-butyl piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been evaluated for their antibacterial and antifungal properties. This points towards potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).

Chemical Synthesis and Intermediates

  • Synthesis of Biologically Active Compounds : The compound and its derivatives have been used in the synthesis of biologically active compounds, serving as intermediates in the creation of complex molecules used in pharmaceutical research (Harmsen et al., 2011).
  • Preparation of Piperidine Derivatives : The compound is involved in the synthesis of piperidine derivatives, which are important in medicinal chemistry for their diverse biological activities (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-11(16)10-14(18)6-8-15(9-7-14)12(17)20-13(2,3)4/h18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZDGIBSUOHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440483
Record name tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

401811-97-0
Record name tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl acetate (1.95 ml, 20 mmol) was added dropwise at −78° C. to 1M solution of LiHMDS in THF (20 ml, 20 mmol). After stirring for 10 min at −78° C., 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.98 g, 20 mmol) in 8 ml of THF was added dropwise at −78° C. and the dry ice/acetone bath was removed to allow the temperature to slowly reach 0° C. At this temperature, the reaction mixture was quenched by addition of 25 ml of H2O and the mixture was extracted twice with Et2O, the organic layers were washed with brine, dried over Na2 SO4 and concentrated on vacuum to give the product as an yellow oil.
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1.95 mL
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20 mL
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3.98 g
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8 mL
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Synthesis routes and methods II

Procedure details

Iodine (12.7 g) was added to the suspension of zinc dust (20 g) in dry THF (200 ml) under nitrogen. An exothermic reaction takes place within 2 minutes and iodine disappeared in less the 10 minutes (a cold water bath is ready to cool the reaction down, but not used). To above mixture was then added by syringe a solution of mixture of ethyl bromoacetate (10.9 g) and N-Boc-4-piperidinone (10 g) in THF (50 ml) on the speed to maintain the reaction at gentle reflux. After stirring for 2 more hours, this mixture was then poured to the mixture of aqueous sodium bicarbonate (200 ml) and ethyl acetate (500 ml). Organic layer was seperated, washed with brine (200 ml), dried over sodium sulphate, solvent removed, the residue was columned on silica gel using heptane:EtOAc (10:1) as eluant to give expected product as a colourless oil (13.1 g). 1H NMR (CDCl3) δ: 4.18 (q, 2H), 3.80 (br, 2H), 3.57 (s, 1H), 3.22 (t, br, 2H), 2.46 (s, 2H), 1.67 (m, 2H), 1.47 (m, 2H), 1.46 (s, 9H), 1.28 (t, 3H).
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12.7 g
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200 mL
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20 g
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10.9 g
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10 g
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50 mL
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200 mL
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500 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3.01 ml (6.02 mmol) of a 2M solution of LDA in THF are diluted in 7 ml of THF and cooled to −78° C. 540 μl (5.52 mmol) of ethyl acetate are added and the solution is stirred at −78° C. for 30 min. A solution of 1.00 g (5.01 mmol) of N-tert-butoxycarbonylpiperidin-4-one in 10 ml of THF is added dropwise. The mixture is stirred at −78° C. for a further 1 h and then warmed slowly to RT overnight. A saturated ammonium chloride solution is added and the product is extracted with dichloromethane. The removal of the solvent gives the ethyl (N-tert-butoxycarbonyl-4-hydroxypiperidin-4-yl)acetate. This crude product is chromatographed by HPLC (method 6), whereby the tert-butoxycarbonyl protecting group is cleaved by the hydrochloric acid in the eluent. 478 mg (42% of theory) of the title compound are obtained.
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10 mL
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Synthesis routes and methods V

Procedure details

A 1.0 M solution of lithium hexamethyldisilazide (LiHMDS) in THF (40 mL, 40 mmol) was cooled to −70° C. under a nitrogen atmosphere. EtOAc (3.91 mL, 40 mmol) was slowly added dropwise thereto. The reaction mixture was stirred for 10 min at −70° C. stirred and a solution of 1-(tert-butyloxycarbonyl)-4-piperidone (7.34 g, 36.84 mmol, Lancaster, order number: 13361) in THF (16 mL) was slowly added dropwise thereto. After heating the reaction solution to 0° C., water (50 mL) was added and the reaction mixture repeatedly extracted with ether. The combined organic phases were washed with sat. aq. NaCl solution, dried over Na2SO4 and the solvent was removed under a vacuum. 11.31 g of the desired product 4-ethoxycarbonylmethyl-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (A1) were obtained and further reacted without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 6
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Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Citations

For This Compound
1
Citations
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com

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